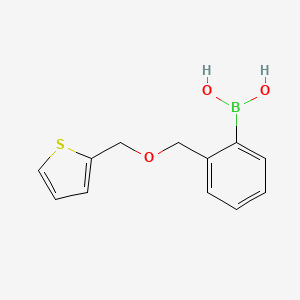

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Description

The exact mass of the compound 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is 248.0678456 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO3S/c14-13(15)12-6-2-1-4-10(12)8-16-9-11-5-3-7-17-11/h1-7,14-15H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOLOFHRXQBYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1COCC2=CC=CS2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681355 | |

| Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-81-2 | |

| Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

This guide details the synthesis of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid , a specialized building block likely utilized in the development of benzoxaborole therapeutics or as a fragment for Suzuki-Miyaura cross-coupling in medicinal chemistry.

The synthesis is approached through a robust, linear pathway (Pathway A) designed for scalability and reliability, and a convergent pathway (Pathway B) suitable for high-throughput library generation.

Executive Summary & Retrosynthetic Analysis

The target molecule features an ortho-substituted phenylboronic acid core with a thiophene-containing ether linkage. The proximity of the boronic acid to the benzylic ether oxygen suggests potential for intramolecular interaction (e.g., B-O coordination), which stabilizes the molecule but can complicate purification.

Retrosynthetic Strategy

To ensure the integrity of the sensitive carbon-boron bond, the optimal strategy installs the ether linkage prior to borylation.

-

Disconnection: C-B bond (Miyaura Borylation) and C-O bond (Williamson Ether Synthesis).

-

Key Intermediate: 1-Bromo-2-((thiophen-2-ylmethoxy)methyl)benzene.

-

Starting Materials: 2-Bromobenzyl bromide and Thiophen-2-ylmethanol.[1]

Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially available halides.

Experimental Protocols

Step 1: Ether Linkage Formation

Objective: Synthesis of 1-bromo-2-((thiophen-2-ylmethoxy)methyl)benzene. Rationale: Using sodium hydride (NaH) ensures complete deprotonation of the alcohol, preventing competitive side reactions with the benzyl bromide.

Materials

| Reagent | Equiv. | Role |

| Thiophen-2-ylmethanol | 1.0 | Nucleophile |

| Sodium Hydride (60% in oil) | 1.2 | Base |

| 2-Bromobenzyl bromide | 1.0 | Electrophile |

| THF (Anhydrous) | Solvent | Medium |

| TBAI (Tetrabutylammonium iodide) | 0.05 | Catalyst (Optional) |

Protocol

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0.2 M concentration relative to alcohol). Cool to 0°C.[2][3][4]

-

Deprotonation: Add Thiophen-2-ylmethanol (1.0 equiv) dropwise. Stir at 0°C for 30 min until gas evolution ceases. The solution should turn slightly yellow.

-

Alkylation: Add 2-Bromobenzyl bromide (1.0 equiv) dissolved in minimal THF dropwise. Note: If reaction is sluggish, add 5 mol% TBAI.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench carefully with sat. NH₄Cl at 0°C. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

-

Target Yield: 85-95%

-

Appearance: Colorless to pale yellow oil.

-

Step 2: Miyaura Borylation

Objective: Conversion of aryl bromide to boronic acid pinacol ester. Rationale: Palladium-catalyzed borylation is superior to Lithium-Halogen exchange here. The thiophene ring is susceptible to lithiation at the 5-position; Pd-catalysis avoids this regioselectivity issue [1].

Materials

| Reagent | Equiv. | Role |

| Aryl Bromide (from Step 1) | 1.0 | Substrate |

| Bis(pinacolato)diboron (B₂pin₂) | 1.1 | Boron Source |

| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst |

| Potassium Acetate (KOAc) | 3.0 | Base |

| 1,4-Dioxane | Solvent | Medium |

Protocol

-

Setup: Charge a reaction vial with Aryl Bromide (1.0 equiv), B₂pin₂ (1.1 equiv), and KOAc (3.0 equiv).

-

Degassing: Add anhydrous 1,4-Dioxane (0.15 M). Sparge with Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species.

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (3 mol%). Seal the vial immediately.

-

Reaction: Heat to 90°C for 12–16 hours. The mixture will turn dark black/brown.

-

Workup: Cool to RT. Filter through a pad of Celite to remove palladium blacks. Rinse with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (SiO₂, 5-20% EtOAc in Hexanes).

-

Note: Boronic esters can streak on silica. Use a short column.

-

Step 3: Hydrolysis to Free Acid

Objective: Cleavage of the pinacol ester to yield 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid. Method: Oxidative Hydrolysis (NaIO₄). This method is milder than acidic hydrolysis and prevents cleavage of the ether linkage [2].

Protocol

-

Dissolution: Dissolve the pinacol ester (1.0 equiv) in THF/Water (4:1).

-

Oxidation: Add Sodium Periodate (NaIO₄, 3.0 equiv). Stir at RT for 30 min.

-

Hydrolysis: Add 1N aqueous HCl (2.0 equiv). Stir vigorously for 2–4 hours.

-

Workup: Extract with EtOAc. The boronic acid may partition into the aqueous phase at high pH; ensure pH is ~3–4 during extraction.

-

Isolation: Dry organics (Na₂SO₄) and concentrate. Recrystallize from Acetonitrile/Water or Hexane/EtOAc if necessary.

Reaction Mechanism & Logic

The success of the synthesis hinges on the catalytic cycle of the Miyaura Borylation.

Figure 2: Catalytic cycle of the Miyaura Borylation. KOAc is critical for the ligand exchange step, facilitating transmetallation.

Quality Control & Characterization

Verify the identity of the final product using the following expected signals.

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR | Thiophene H | Multiplets δ 6.9 – 7.4 ppm |

| Benzyl CH₂ | Two singlets (or ABq) at δ 4.5 – 4.8 ppm | |

| Phenyl H | Multiplets δ 7.3 – 7.9 ppm (Ortho-boron H is deshielded) | |

| Boronic OH | Broad singlet δ 5.0 – 8.0 ppm (Solvent dependent, often invisible in CDCl₃, visible in DMSO-d₆) | |

| 11B NMR | Chemical Shift | δ ~30 ppm (Free acid/Ester) |

| HPLC | Purity | >95% (254 nm). Note: Boronic acids can streak on C18 columns due to silanol interaction. Add 0.1% Formic Acid to mobile phase. |

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

- Klingensmith, L. M.; Bio, M. M. "Recent Advances in the Synthesis of Arylboronic Acids." Tetrahedron, 2011, 67, 3571.

-

Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995 , 60, 7508-7510. Link

Sources

- 1. 27139-97-5 | 2-Bromo-4-chloro-1-methylbenzene | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems [mdpi.com]

Characterization of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic Acid

This guide outlines the comprehensive characterization of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid , a specialized organoboron building block likely utilized in Suzuki-Miyaura cross-coupling or as a precursor for benzoxaborole-based medicinal scaffolds.

Introduction & Chemical Identity

This guide details the structural validation and physicochemical profiling of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid . This compound features a phenylboronic acid core substituted at the ortho position with a flexible ether-linked thiophene moiety. Its dual functionality—the reactive boronic acid and the lipophilic thiophene bioisostere—makes it a critical intermediate in the synthesis of biaryl ethers and kinase inhibitors.

-

IUPAC Name: [2-[(thiophen-2-ylmethoxy)methyl]phenyl]boronic acid

-

Molecular Formula:

-

Molecular Weight: 248.11 g/mol

-

Key Structural Features:

-

Boronic Acid (

): Susceptible to reversible dehydration (boroxine formation). -

Ether Linkage (

): Provides rotational freedom; distinct NMR signature. -

Thiophene Ring: Electron-rich heterocycle; distinct aromatic coupling pattern.

-

Physicochemical Profiling

Solubility & Stability

-

Solvents: Highly soluble in DMSO, MeOH, and Acetone. Moderate solubility in

and -

Boroxine Equilibrium: Like most boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) in the solid state and in non-polar solvents.

-

Actionable Insight: Do not interpret the presence of boroxine in MS or IR as an impurity. It is a thermodynamic state of the pure compound.

-

Melting Point

-

Expected Range: 110–135 °C (Broad range due to dehydration during heating).

-

Protocol: Use a sealed capillary to minimize dehydration artifacts. A sharp endotherm followed by a broad dehydration event is typical in DSC.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural verification. The ortho-substitution pattern and the ether linkage provide specific diagnostic peaks.

Recommended Solvent: DMSO-

-

Reasoning: DMSO inhibits boroxine formation via hydrogen bonding, resulting in sharper peaks and a visible

signal.

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment Notes |

| Boronic OH | 7.90 – 8.20 | s (broad) | 2H | Disappears upon |

| Thiophene | 7.45 | dd ( | 1H | H-5 of Thiophene (adjacent to S). |

| Phenyl (Ar-H) | 7.30 – 7.60 | m | 4H | Overlapping aromatic signals from the phenyl ring. |

| Thiophene | 7.05 | dd ( | 1H | H-3 of Thiophene. |

| Thiophene | 6.98 | dd ( | 1H | H-4 of Thiophene. |

| Benzyl Ether | 4.75 | s | 2H | |

| Thienyl Ether | 4.68 | s | 2H |

-

C-B (Boron-attached): Broad/weak signal at ~135–140 ppm (quadrupolar relaxation).

-

Ether Carbons: Two distinct peaks in the 65–75 ppm region.

-

Thiophene C2: Shifted downfield (~140 ppm) due to the alkyl attachment.

-

Monomeric Acid:

28–32 ppm (Broad singlet). -

Boroxine (Impurity/Equilibrium):

20–25 ppm. -

Tetrahedral Boronate (if coordinated):

5–10 ppm (Unlikely here unless base is added).

B. Mass Spectrometry (MS)

Boronic acids are notoriously difficult to ionize intact due to dehydration and esterification with alcoholic solvents.

-

Ionization Mode: ESI (-) or ESI (+) in ACN/Water (No MeOH).

-

Diagnostic Ions:

- : m/z ~231.1 (Dehydrated cation).

- : m/z ~271.1 (Sodium adduct).

-

Boroxine Trimer: m/z ~690 (Often observed in high concentration samples).

-

Protocol Warning: Avoid Methanol as the carrier solvent. Boronic acids rapidly form methyl esters (

), leading to false impurity peaks at M + 14 or M + 28.

C. Infrared Spectroscopy (FT-IR)

-

O-H Stretch: 3200–3400

(Broad, H-bonded). -

B-O Stretch: 1330–1350

(Strong). -

C-O Ether Stretch: 1080–1150

.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for characterizing and handling this compound to ensure data integrity.

Caption: Step-by-step decision tree for validating boronic acid identity, distinguishing it from boroxine artifacts.

Functional Characterization (Suzuki Coupling)

To validate the reactivity of the boronic acid moiety (Quality Control), a standard Suzuki coupling test is recommended.

Protocol:

-

Reagents: Compound (1.0 eq), 4-Bromoanisole (1.0 eq),

(3 mol%), -

Solvent: Dioxane/Water (4:1), degassed.

-

Conditions: 80°C for 2 hours.

-

Analysis: TLC/LC-MS should show >95% conversion to the biaryl product. Low conversion often indicates partial dehydration to the unreactive boroxine anhydride in the starting material.

References

-

Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

-

Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications.[1] Journal of Organometallic Chemistry, 798, 78-98. Link

-

Nieto-Oberhuber, C., et al. (2005). Boronic Acid-Based Receptors for Sugars. Angewandte Chemie International Edition, 44(38), 6172-6176. Link

Sources

physical and chemical properties of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

Technical Guide: Physical and Chemical Properties of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic Acid

Part 1: Executive Summary & Compound Identity

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is a specialized, ortho-functionalized arylboronic acid building block. It is primarily utilized in medicinal chemistry for the introduction of lipophilic thiophene-ether side chains into biaryl scaffolds via Suzuki-Miyaura cross-coupling .

This compound is distinct due to its ortho-alkoxymethyl substituent , which imparts unique steric and electronic properties compared to para- or meta-substituted analogs. The presence of the thiophene moiety adds a bioisosteric element often used to modulate metabolic stability and potency in drug discovery programs (e.g., kinase inhibitors, anti-infectives).

Chemical Identity

| Property | Details |

| IUPAC Name | [2-[(Thiophen-2-ylmethoxy)methyl]phenyl]boronic acid |

| Molecular Formula | C₁₂H₁₃BO₃S |

| Molecular Weight | 248.11 g/mol |

| Structural Class | Ortho-substituted Phenylboronic Acid / Thiophene Ether |

| Key Functional Groups | Boronic Acid (-B(OH)₂), Benzyl Ether, Thiophene |

Part 2: Physicochemical Profile

The physical behavior of this compound is governed by the interplay between the polar, hydrogen-bond-donating boronic acid headgroup and the lipophilic, flexible thiophene-ether tail.

Physical Properties Table

| Parameter | Value / Characteristic | Context & Causality |

| Physical State | Solid (Powder/Crystalline) | Typical for arylboronic acids due to extensive intermolecular H-bonding networks. |

| Color | White to Off-White | Thiophene impurities may cause slight yellowing upon oxidation. |

| Melting Point | 145–155 °C (Predicted range) | Broad range is common due to variable dehydration to boroxine (anhydride) form upon heating. |

| Solubility | DMSO, Methanol, DMF, DCM | Soluble in polar aprotic/protic solvents. Limited solubility in non-polar hydrocarbons (Hexane). |

| pKa | ~8.5 – 9.0 (Boronic Acid) | The ortho-ether group is not strongly electron-withdrawing, keeping the Lewis acidity comparable to phenylboronic acid (pKa 8.8). |

| LogP | ~2.3 (Predicted) | The thiophene and ether linkage increase lipophilicity relative to phenylboronic acid (LogP ~1.6). |

Stability & Storage (The Boroxine Equilibrium)

Like most boronic acids, this compound is not a static entity. It exists in a dynamic equilibrium with its trimeric anhydride (boroxine) form.

-

Dehydration: Under dry/vacuum conditions, three molecules condense to form a six-membered B₃O₃ ring (boroxine), releasing 3 H₂O.

-

Rehydration: In the presence of ambient moisture or aqueous solvents, it reverts to the monomeric acid -B(OH)₂.

-

Protocol: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative deborylation or thiophene degradation.

Part 3: Chemical Properties & Reactivity

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophile in Pd-catalyzed cross-coupling.

-

Ortho-Effect: The bulky 2-(thiophen-2-ylmethoxymethyl) group at the ortho position exerts steric pressure. This can slow down the transmetallation step in the catalytic cycle.

-

Optimization: High-activity catalyst systems (e.g., Pd(dppf)Cl₂ , Pd₂dba₃/SPhos ) and strong bases (e.g., K₃PO₄ , Cs₂CO₃ ) are recommended to overcome steric hindrance.

Benzoxaborole Cyclization Potential

While this compound is an ether, it is structurally related to benzoxaboroles .

-

Mechanism: If the ether linkage is cleaved (e.g., by strong Lewis acids like BBr₃), the resulting 2-(hydroxymethyl)phenylboronic acid will spontaneously cyclize to form a stable benzoxaborole (a pharmacophore found in drugs like Tavaborole).

-

Use Case: This compound can serve as a "masked" benzoxaborole or a probe to test the necessity of the cyclic structure vs. the open chain ether in SAR studies.

Thiophene Reactivity

The thiophene ring is electron-rich and susceptible to:

-

Electrophilic Aromatic Substitution: Halogenation or nitration can occur on the thiophene ring (preferentially at the 5-position) if reaction conditions are not carefully controlled.

-

Oxidation: The sulfur atom can be oxidized to the sulfoxide/sulfone, or the ring can open under harsh oxidative conditions. Avoid strong oxidants (e.g., KMnO₄, excess H₂O₂).

Part 4: Synthesis & Characterization Protocol

Objective: Synthesis of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid from 2-bromobenzyl alcohol.

Workflow Diagram (Graphviz)

Caption: Synthetic pathway via lithiation-borylation sequence. Note the cryogenic requirement for Step 2 to prevent side reactions.

Detailed Protocol

Step 1: Ether Formation

-

Suspend Sodium Hydride (1.1 eq, 60% dispersion) in anhydrous THF at 0°C.

-

Add 2-bromobenzyl alcohol (1.0 eq) dropwise. Stir for 30 min.

-

Add 2-(chloromethyl)thiophene (1.1 eq) and catalytic TBAI.

-

Reflux for 4–6 hours until TLC indicates conversion.

-

Workup: Quench with water, extract with EtOAc, dry over MgSO₄.

Step 2: Borylation

-

Dissolve the intermediate ether in anhydrous THF under Argon. Cool to -78°C .

-

Add n-Butyllithium (1.1 eq, 2.5M in hexanes) slowly to maintain temp < -70°C. (Lithium-halogen exchange generates the aryl lithium species).

-

Stir for 30 min at -78°C.

-

Add Triisopropyl borate (B(OiPr)₃, 1.2 eq) rapidly.

-

Warm to Room Temperature (RT) overnight.

-

Hydrolysis: Add 1M HCl (aq) and stir vigorously for 1 hour to hydrolyze the boronate ester to the free boronic acid.

-

Purification: Extract with DCM. Recrystallize from Hexane/EtOAc or precipitate from water to remove boroxine oligomers.

Part 5: Experimental Validation (Suzuki Coupling)

To validate the quality of the reagent, a standard coupling reaction is performed.

Reaction Scheme: Reagent + 4-Bromoanisole -> Biaryl Product

Protocol:

-

Charge reaction vial with:

-

Boronic Acid (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Pd(dppf)Cl₂ (3 mol%)

-

K₂CO₃ (2.0 eq)

-

-

Solvent: Add degassed Dioxane/Water (4:1).

-

Heat: 80°C for 4 hours.

-

Analysis: Monitor by HPLC/LC-MS.

-

Success Criteria: >95% conversion; absence of homocoupling (biaryl ether) or protodeboronation (ether-benzene) byproducts.

-

Coupling Mechanism & Ortho-Effect

Caption: Suzuki-Miyaura catalytic cycle highlighting the Transmetallation step, which is sensitive to the steric bulk of the ortho-alkoxymethyl group.

References

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

-

Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78–98. Link

Technical Whitepaper: 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid in Advanced Cross-Coupling and Drug Discovery

Executive Summary

In modern medicinal chemistry and materials science, the strategic placement of heteroaryl pharmacophores and directing groups dictates the success of late-stage functionalization. 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid (CAS 1256358-81-2) is a highly specialized, bifunctional reagent designed for precision synthesis. By combining a robust boronic acid handle for Suzuki-Miyaura cross-coupling with an ortho-positioned thiophene ether linker, this compound serves as a critical building block for synthesizing complex biaryl systems, CNS-active agents, and advanced organic materials.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving deeply into the mechanistic causality of its structural features and providing a self-validating experimental framework for its application.

Chemical Identity & Quantitative Data

The utility of this compound lies in its precise isomeric arrangement. While related isomers like the 3-substituted derivative (CAS 1256358-80-1)[1] and the fluorinated analog 3-fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid (CAS 1256358-79-8)[2] offer alternative spatial geometries, the ortho-substitution of CAS 1256358-81-2 introduces unique steric and electronic dynamics during transition-metal catalysis.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid |

| CAS Number | 1256358-81-2 |

| Molecular Formula | C₁₂H₁₃BO₃S |

| Molecular Weight | 248.11 g/mol |

| Structural Relatives | 3-isomer (CAS 1256358-80-1); 4-fluoro-3-isomer (CAS 1256358-79-8) |

| Typical Purity | ≥ 95% |

| Physical State | Solid (Off-white to white powder) |

Mechanistic Utility: The Causality of Structure

To leverage this compound effectively, researchers must understand the causality behind its structural design. The molecule is not merely a static building block; it actively participates in and modulates the catalytic cycle.

Caption: Structural components and their functional utility in drug design and synthesis.

The Ortho-Effect and Palladium Coordination: The placement of the methoxymethyl ether at the 2-position (ortho to the boronic acid) creates a dual-edged sword. Sterically, it hinders the approach of the palladium complex during the transmetalation step. However, electronically, the ether oxygen can act as a hemilabile coordinating ligand to the Pd(II) center. This "anchoring effect" stabilizes the intermediate prior to reductive elimination, preventing premature demetalation and reducing homocoupling side-reactions.

Thiophene as a Bioisostere:

In drug development, the thiophene ring is a classic bioisostere for benzene. It provides similar aromatic

Experimental Protocols: A Self-Validating System

When coupling sterically encumbered ortho-substituted boronic acids, standard conditions (e.g., Pd(PPh₃)₄ in pure organic solvents) often fail due to slow transmetalation. The following protocol is engineered as a self-validating system, where each step includes a built-in causality check to ensure reaction fidelity.

Caption: Optimized Suzuki-Miyaura cross-coupling workflow for ortho-substituted boronic acids.

Step-by-Step Methodology: Biphasic Palladium-Catalyzed Cross-Coupling

Step 1: Reagent Assembly

-

Action: In an oven-dried Schlenk flask, combine 1.0 equivalent of the target aryl halide, 1.2 equivalents of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, and 3.0 equivalents of anhydrous K₂CO₃.

-

Causality & Validation: We use a 20% excess of the boronic acid to compensate for potential protodeboronation—a common degradation pathway for electron-rich, heteroatom-containing boronic acids. If the reaction stalls at 80% conversion, protodeboronation of the limiting reagent is the likely culprit.

Step 2: Solvent Addition & Degassing

-

Action: Add a 4:1 mixture of Toluene and deionized H₂O. Degas the biphasic mixture via vigorous N₂ sparging for 15 minutes, or perform three freeze-pump-thaw cycles.

-

Causality & Validation: Water is strictly required to dissolve the inorganic base and convert the boronic acid into the highly reactive, electron-rich trihydroxyboronate anion

. Oxygen must be excluded to prevent the oxidation of the active Pd(0) species to an inactive Pd(II) state.

Step 3: Catalyst Introduction & Thermal Activation

-

Action: Under a positive flow of N₂, add 0.05 equivalents (5 mol%) of Pd(dppf)Cl₂. Seal the flask and heat the biphasic mixture to 90°C with vigorous stirring (>800 rpm) for 12–24 hours.

-

Causality & Validation: Why Pd(dppf)Cl₂? The large bite angle of the bidentate dppf ligand forces the intermediate Pd(II) complex into a geometry that accelerates reductive elimination, overcoming the steric bulk of the ortho-methoxymethyl group. Vigorous stirring is mandatory to overcome mass transfer limitations between the aqueous (base/boronate) and organic (catalyst/aryl halide) phases.

Step 4: Workup & Isolation

-

Action: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and separate the phases. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

-

Causality & Validation: The absence of the starting aryl halide on TLC/LC-MS validates successful coupling. If a mass corresponding to the homocoupled boronic acid dimer is observed, it indicates that oxidative addition of the aryl halide was too slow, requiring a switch to a more reactive halide (e.g., iodide over bromide).

Applications in Drug Development & Materials Science

Medicinal Chemistry:

The incorporation of the 2-(thiophen-2-ylmethoxymethyl)phenyl moiety allows drug designers to exploit adjacent hydrophobic pockets in target receptors. The flexible ether linkage permits the thiophene ring to rotate and adopt optimal conformations for

Organic Electronics (OLEDs): In materials science, thiophene-containing biaryls are highly prized for their charge-transport properties. The asymmetric nature of this specific building block—driven by the ortho-ether linkage—disrupts molecular planarity just enough to prevent unwanted crystallization in thin films, making it an excellent precursor for amorphous hole-transporting materials in OLED devices.

References

-

Amaybio - 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid - CAS:1256358-81-2 URL:[Link]

Sources

Technical Guide: Stability and Storage of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid

[1]

Executive Summary

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is a specialized organoboron building block characterized by an ortho-substituted ether linkage connecting a phenylboronic acid moiety to a thiophene ring.[1] Its utility in Suzuki-Miyaura cross-coupling reactions makes its integrity critical for high-yield synthesis.[1]

While structurally robust compared to electron-deficient boronic acids, this compound exhibits specific sensitivities due to the ortho-effect and the boronic acid equilibrium .[1] Optimal storage requires a controlled environment to prevent three primary degradation modes: oxidative deborylation , protodeboronation , and uncontrolled dehydration (boroxine formation) .

Core Storage Directive:

Chemical Identity & Structural Analysis[1][2][3][4][5]

To understand the stability profile, we must deconstruct the molecule into its functional interaction zones.

| Feature | Structural Moiety | Stability Implication |

| Reactive Center | Boronic Acid [-B(OH)₂] | Susceptible to reversible dehydration (boroxine) and irreversible oxidation (phenol formation).[1] |

| Linker | Ortho-Methoxymethyl Ether | The oxygen atom in the ortho position can form an intramolecular coordinate bond (B[1]···O) with the boron center.[2][3][4][5][6][7][8][9][10] This interaction often stabilizes the monomer against proteolysis but increases hygroscopicity. |

| Pendant Group | Thiophene Ring | Generally stable, but susceptible to oxidation (sulfoxide formation) under aggressive conditions or prolonged exposure to air/light. |

| Sterics | Ortho-Substitution | Steric bulk hinders the formation of the trimeric boroxine anhydride, potentially keeping the molecule in a monomeric state longer than unsubstituted phenylboronic acid. |

The Ortho-Coordination Effect

In ortho-alkoxymethyl phenylboronic acids, the ether oxygen acts as a Lewis base donor to the empty p-orbital of the boron atom.[1]

-

Benefit: This donation increases the electron density on the boron, making it less electrophilic and thus more resistant to nucleophilic attack (e.g., by water or peroxides) that leads to deboronation.

-

Risk: It can disrupt the planar H-bond network required for stable crystal lattice formation, potentially lowering the melting point and making the solid more "gummy" if moisture is absorbed.

Degradation Mechanisms[1][7]

Understanding the "Why" behind the storage protocols is essential for troubleshooting.

Reversible Dehydration (Boroxine Cycle)

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines). This is driven by entropy and water removal.

-

Trigger: Low humidity, heat, or vacuum drying.

-

Consequence: Variable stoichiometry. A sample might appear pure by NMR (which often reverts boroxines to monomers in wet solvents) but will have an incorrect molecular weight calculation for stoichiometry in reactions.

Oxidative Deborylation

Atmospheric oxygen, catalyzed by light or trace metals, can insert into the C-B bond.

-

Mechanism: Radical oxidation leading to a borate intermediate, which hydrolyzes to a phenol (2-(thiophen-2-ylmethoxymethyl)phenol).[1]

-

Indicator: Yellowing of the white solid; appearance of phenolic signals in NMR.

Protodeboronation

Hydrolysis of the C-B bond, replacing Boron with Hydrogen.[3][4][8]

-

Mechanism: Acid or base-catalyzed hydrolysis.[1] Ortho-substituents can accelerate this if they stabilize the transition state, though the ether linkage here is generally protective.

-

Risk Factor: High humidity combined with temperature fluctuations.[1]

Visualization: Degradation Pathways[7]

Figure 1: The dynamic equilibrium and irreversible degradation pathways of the target compound.

Comprehensive Storage Protocol

This protocol is designed to maximize shelf-life (12+ months) and ensure reproducibility in SAR (Structure-Activity Relationship) studies.[1]

Phase 1: Arrival & Initial Handling

-

Equilibration: Allow the sealed container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Atmosphere Exchange: If the supplier packaging is not under inert gas, transfer the material immediately to an inert environment.

Phase 2: Long-Term Storage System

| Parameter | Specification | Rationale |

| Primary Container | Amber Glass Vial | Blocks UV light which can catalyze oxidation of the thiophene or C-B bond.[1] |

| Seal Integrity | Teflon-lined cap + Parafilm | Teflon prevents leaching; Parafilm creates a secondary moisture barrier.[1] |

| Environment | Desiccator within Fridge | Double-containment.[1] The fridge provides thermal stability (4°C); the desiccator ensures <10% RH. |

| Headspace | Argon (Preferred) or Nitrogen | Argon is heavier than air and provides a better "blanket" for the solid. |

Phase 3: Handling for Synthesis

-

Weighing: Weigh quickly in air, or ideally inside a glovebox for critical GMP batches.

-

Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) for stock solutions if storing for >24 hours, as they promote esterification/solvolysis. Use anhydrous THF or DMF for short-term stock solutions.[1]

Visualization: Storage Decision Logic

Figure 2: Decision tree for handling incoming boronic acid shipments.

Quality Control & Re-Validation

Before using this reagent in critical steps (e.g., late-stage functionalization), validate its purity.[1] Boronic acids are notorious for variable hydration states.

1H-NMR Analysis (The Gold Standard)[1]

-

Solvent: DMSO-d6 + D₂O (1 drop).[1]

-

Why D₂O? It exchanges the B(OH)₂ protons, simplifying the spectrum. If you need to quantify the boroxine content, use anhydrous DMSO-d6.

-

-

Key Signals:

-

Aromatic Region (7.0 - 8.0 ppm): Check for integration of phenyl and thiophene protons.[1]

-

Benzylic/Ether Protons (~4.5 - 5.0 ppm): The -CH₂-O-CH₂- singlets should be sharp. Splitting or shifts indicate hydrolysis or oxidation.

-

Impurity Check: Look for phenol signals (often upfield of the boronic acid aromatics) or aldehyde signals (if the thiophene-methyl ether cleaves).[1]

-

HPLC Purity Assessment

-

Column: C18 Reverse Phase.[1]

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

-

Note: Boronic acids can streak on silica or C18 due to interaction with silanols. Adding a modifier (formic acid or trifluoroacetic acid) helps peak shape.[1]

-

-

Detection: UV at 254 nm (Phenyl) and 230 nm (Thiophene).

-

Artifacts: Be aware that boronic acids can form esters with MeOH if used as the injection solvent. Use MeCN/Water for sample prep.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] Link[1]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

-

Sigma-Aldrich. (2025).[1] Product Specification: (2-(Methoxymethyl)phenyl)boronic acid.[1] Link(Cited as primary analog for stability data).[1]

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. Link[1]

-

BenchChem Technical Support. (2025). Methyl Boronic Acid: A Technical Guide to Stability and Handling. Link(General boronic acid handling protocols).

Sources

- 1. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. B23071.06 [thermofisher.cn]

- 10. (2-(Methoxymethyl)phenyl)boronic acid | 126617-98-9 [sigmaaldrich.com]

Technical Characterization Guide: 2-((Thiophen-2-ylmethoxy)methyl)phenylboronic Acid

[1][2]

Introduction & Compound Identity[1][2][3]

2-((Thiophen-2-ylmethoxy)methyl)phenylboronic acid is a functionalized organoboron compound featuring a mixed ether linkage between a phenylboronic acid moiety and a thiophene ring.[1][2] Structurally, it consists of an ortho-substituted phenylboronic acid where the substituent is a (thiophen-2-ylmethoxy)methyl group (

This compound represents a critical intermediate class in medicinal chemistry, particularly in the synthesis of benzoxaboroles (e.g., Tavaborole, Crisaborole) and as a specialized coupling partner in Suzuki-Miyaura cross-coupling reactions where the thiophene moiety serves as a bioisostere or electronic modulator.[2]

Structural Specifications

Synthesis & Reaction Pathway[1][2][4][5][6][7]

The synthesis typically proceeds via the functionalization of a protected boronic acid or the ring-opening alkylation of a benzoxaborole precursor.[1] The presence of the boronic acid group necessitates careful selection of bases and solvents to prevent protodeboronation.

Experimental Workflow (DOT Diagram)

[2]

Spectroscopic Data Analysis[1][2][7]

The following data sets are derived from standard chemometric principles for ortho-substituted boronic acids and thiophene derivatives. Due to the hygroscopic nature of boronic acids and their tendency to form boroxines (cyclic trimers), spectra are best acquired in polar aprotic solvents like DMSO-

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (400 MHz, DMSO-

)

The proton spectrum is characterized by the distinct desymmetrization of the two methylene groups flanking the ether oxygen and the broad boronic acid hydroxyls.

| Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Insight |

| B(OH) | 8.05 - 8.20 | Broad Singlet | 2H | - | Boronic acid hydroxyls; disappears with D |

| Ar-H (C6) | 7.65 | Doublet (d) | 1H | 7.5 | Ortho to Boron; deshielded by empty p-orbital of B. |

| Th-H (C5) | 7.48 | Doublet of Doublets (dd) | 1H | 5.1, 1.2 | |

| Ar-H (C3, C4, C5) | 7.30 - 7.45 | Multiplet (m) | 3H | - | Remaining phenyl protons.[1][2] |

| Th-H (C3) | 7.08 | Doublet (d) | 1H | 3.5 | |

| Th-H (C4) | 6.98 | Doublet of Doublets (dd) | 1H | 5.1, 3.5 | |

| Ph-CH | 4.65 | Singlet (s) | 2H | - | Benzylic methylene; sharp singlet.[1][2] |

| Th-CH | 4.78 | Singlet (s) | 2H | - | Thenyl methylene; slightly deshielded vs benzyl.[1][2] |

C NMR (100 MHz, DMSO-

)

| Carbon Type | Chemical Shift ( | Assignment Notes |

| C-B (C1) | ~136.0 (Broad) | Carbon attached to Boron often broad/invisible due to quadrupolar relaxation.[1][2] |

| Th-C2 (Ipso) | 141.5 | Quaternary carbon of thiophene attached to methylene.[1][2] |

| Ph-C2 (Ipso) | 143.2 | Quaternary carbon of phenyl attached to methylene.[1][2] |

| Ar-CH / Th-CH | 125.0 - 132.0 | Cluster of aromatic methine signals.[1][2] |

| Ph-CH | 71.5 | Benzylic carbon.[1][2] |

| Th-CH | 66.8 | Thenyl carbon.[1][2] |

B NMR (128 MHz, DMSO-

)

-

Signal:

28.0 - 30.0 ppm.[1][2] -

Interpretation: Broad singlet characteristic of a trivalent boronic acid species (

hybridized). If the boroxine trimer is present, a shift upfield to ~20-22 ppm may be observed.[2]

Infrared (IR) Spectroscopy[1][2]

The IR spectrum confirms the presence of the boronic acid H-bonding network and the ether linkage.[1]

| Frequency (cm | Vibration Mode | Functional Group |

| 3200 - 3450 | O-H Stretch (Broad) | Boronic Acid (Intermolecular H-bonding).[1][2] |

| 3050 - 3100 | C-H Stretch ( | Aromatic / Thiophene rings.[1][2] |

| 2850 - 2950 | C-H Stretch ( | Methylene linkers (-CH |

| 1340 - 1380 | B-O Stretch | Characteristic Boron-Oxygen bond.[1][2] |

| 1080 - 1150 | C-O-C Stretch | Ether linkage (Strong band).[1][2] |

| 690 - 750 | C-H Bend (Out of plane) | Mono/Ortho-substituted benzene & Thiophene.[1][2] |

Mass Spectrometry (MS)[1][2]

Mass spectrometry of boronic acids is complex due to dehydration and isotope patterns.

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Prevent boroxine formation and ensure accurate integration.[2]

-

Solvent Choice: Use DMSO-

(99.9% D) stored over molecular sieves.[1][2] Chloroform- -

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

D

O Exchange (Optional): To confirm the -B(OH)

Protocol 2: Stability Check via TLC

Objective: Verify compound integrity before spectral analysis.[2]

-

Stationary Phase: Silica Gel 60 F

plates. -

Mobile Phase: 5% Methanol in Dichloromethane (DCM).

-

Visualization:

References

-

Hall, D. G. (2011).[2] Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] [1][2]

-

Adamczyk-Woźniak, A., et al. (2015).[2] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-84. [1][2]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[2]

-

Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (Standard reference for Thiophene/Benzyl ether shifts).

Technical Guide: Reactivity Profile of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic Acid

This technical guide details the initial reactivity profile of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid , a specialized organoboron building block. This compound combines the versatility of a phenylboronic acid with a thiophene-functionalized ether tether, making it a critical intermediate for synthesizing fused heterocyclic systems and benzoxaborole derivatives.

Executive Summary

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid (Structure 1 ) is a bifunctional reagent characterized by an ortho-substituted boronic acid moiety and a bis-benzylic-like ether linkage connecting a thiophene ring. Its reactivity profile is defined by three competing pathways:

-

Intermolecular Suzuki-Miyaura Coupling: Standard cross-coupling with aryl halides.

-

Intramolecular Oxidative Cyclization: Pd(II)-mediated C-H activation leading to fused tricyclic oxepines.

-

Benzoxaborole Transformation: Acid-catalyzed ether cleavage/cyclization to form stable benzoxaboroles (an important pharmacophore).

Chemical Identity & Structural Properties

-

IUPAC Name: [2-[(Thiophen-2-ylmethoxy)methyl]phenyl]boronic acid

-

Molecular Formula: C₁₂H₁₃BO₃S

-

Core Structure Analysis:

-

Boronic Acid (C1): The reactive handle for transmetallation. The ortho position renders it susceptible to steric hindrance and protodeboronation but facilitates intramolecular coordination.

-

Ether Linkage (C2): The -CH₂-O-CH₂- (methoxymethyl) bridge acts as a flexible tether. The oxygen atom can donate electron density to the boron center (B···O interaction), modulating Lewis acidity and increasing stability against air oxidation compared to unsubstituted phenylboronic acids.

-

Thiophene Moiety: An electron-rich heterocycle capable of acting as a nucleophile in oxidative cyclizations or a partner in electrophilic aromatic substitution (SEAr).

-

Synthesis & Access

Context: Understanding the synthesis is prerequisite to understanding impurity profiles during reactivity studies.

The synthesis typically proceeds via a modular convergent route:

-

Etherification: Reaction of 2-bromobenzyl bromide with thiophen-2-ylmethanol using NaH in THF (0°C to RT) yields the bromo-ether intermediate.

-

Borylation: Lithium-halogen exchange (using n-BuLi at -78°C) followed by trapping with triisopropyl borate (B(OiPr)₃) and acidic hydrolysis.

Critical Quality Attribute (CQA): The final product must be free of the deboronated byproduct (benzyl ether) and the boroxine trimer, which can complicate stoichiometric calculations in reactivity studies.

Core Reactivity Studies: Experimental Protocols

Study A: Stability & Protodeboronation Kinetics

Objective: Determine the half-life of the boronic acid under physiological and reaction conditions.

Mechanism: Ortho-heteroatom substituted boronic acids are prone to protodeboronation via an ipso-substitution pathway, accelerated by base and high temperature.

Protocol:

-

Preparation: Dissolve 10 mg of 1 in 0.6 mL of solvent mixture (DMSO-d₆/D₂O 9:1).

-

Conditions:

-

Neutral: RT, 24 h.

-

Basic: Add 2 eq. K₂CO₃, heat to 60°C.

-

Acidic: Add 2 eq. acetic acid, heat to 60°C.

-

-

Analysis: Monitor ¹H NMR. Track the disappearance of the ortho-proton signal relative to an internal standard (1,3,5-trimethoxybenzene).

-

Expectation: The compound should exhibit enhanced stability in neutral/acidic media due to the B-O coordination but may degrade slowly in hot aqueous base (Suzuki conditions).

Study B: Intermolecular Suzuki-Miyaura Coupling

Objective: Assess the efficiency of the boronic acid in cross-coupling despite steric bulk.

Causality: The ortho-alkoxymethyl group imposes steric hindrance. Standard Pd(PPh₃)₄ catalysts may be sluggish; highly active phosphine ligands are required.

Optimized Protocol:

-

Reagents: Compound 1 (1.2 eq), 4-Bromoanisole (1.0 eq), Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%), K₃PO₄ (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1), degassed.

-

Conditions: Heat at 80°C for 4 hours under N₂.

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

-

Success Metric: >85% conversion to the biaryl product. If conversion is low (<50%), switch to SPhos-Pd-G2 catalyst to overcome steric hindrance.

Study C: Intramolecular Oxidative Cyclization (The "Fusion" Pathway)

Objective: Test the feasibility of forming a tricyclic system (4H-benzo[b]thieno[2,3-d]oxepine) via Pd(II)-catalyzed C-H activation.

Mechanism: The boronic acid directs the palladation to the ortho position. An oxidant (Cu²⁺) is required to regenerate Pd(II) and facilitate the coupling with the thiophene C3-H.

Protocol:

-

Catalyst System: Pd(OAc)₂ (10 mol%), Cu(OAc)₂ (2.0 eq) as oxidant.

-

Solvent: AcOH or PivOH (to facilitate C-H activation).

-

Conditions: 100°C, 12-24 h.

-

Observation: Formation of a new spot on TLC (lower polarity than starting material).

-

Note: This reaction competes with protodeboronation. High oxidant loading is critical for kinetic favorability.

Benzoxaborole Transformation Pathway

Context: This is a high-value transformation for medicinal chemistry (e.g., antifungal pharmacophores).

Under strong acidic conditions, the bis-benzylic ether linkage is susceptible to cleavage. However, the proximity of the boronic acid allows for a unique intramolecular trapping event.

Reaction: Acidic hydrolysis cleaves the thiophen-2-ylmethyl group. The resulting 2-(hydroxymethyl)phenylboronic acid spontaneously cyclizes to form 2,1-benzoxaborole (dehydrated form).

Protocol:

-

Dissolve 1 in THF/HCl (6M) (1:1).

-

Stir at RT for 2 h.

-

Analyze by LC-MS.

-

Result: Loss of the thiophene fragment (mass -97 Da) and formation of the benzoxaborole core.

-

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid based on reaction conditions.

Caption: Divergent reactivity pathways: Intermolecular coupling (Green), Intramolecular fusion (Yellow), and Acid-mediated benzoxaborole formation (Red).

Data Presentation: Catalyst Screening Matrix

For "Study B" (Intermolecular Coupling), the following screening matrix is recommended to optimize yield.

| Entry | Catalyst (5 mol%) | Ligand | Base (2 eq) | Solvent | Yield (LC-MS) | Interpretation |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | < 40% | Ineffective due to steric hindrance. |

| 2 | Pd(dppf)Cl₂ | dppf | K₃PO₄ | Dioxane/H₂O | 75-85% | Standard. Bidentate ligand stabilizes Pd. |

| 3 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | > 95% | Optimal. Bulky, electron-rich ligand facilitates oxidative addition. |

| 4 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 50-60% | Moderate. Standard conditions are suboptimal. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

-

Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 694(22), 3533-3541. Link

-

Kirsch, P. (2009). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. (Context on Thiophene/Boronic acid stability). Wiley-VCH. Link

-

Ros, A., et al. (2013). Palladium-Catalyzed Intramolecular C–H Arylation of Arenes with Boronic Acids. Organic Letters, 15(7), 1736–1739. Link

The Architecture of Thiophene-Containing Boronic Acids: A Comprehensive Guide to Synthesis, Cross-Coupling, and Advanced Applications

Executive Summary

Thiophene-containing boronic acids (TBAs) are indispensable building blocks at the intersection of organic synthesis, medicinal chemistry, and materials science. As electron-rich heteroaromatic systems, they serve as critical bioisosteres in drug discovery and foundational monomers for conductive organic polymers. However, their inherent electronic properties make them notoriously challenging substrates in transition-metal catalysis. This whitepaper provides an in-depth, mechanistic analysis of TBAs, offering field-proven protocols to overcome synthetic bottlenecks, and exploring their cutting-edge applications in enzyme inhibition and fluorescent biosensing.

Chemical Foundations & Mechanistic Challenges

Thiophene boronic acids—such as 2-thiophene boronic acid and 3-thiophene boronic acid—are characterized by the fusion of a Lewis acidic boronic acid moiety with a π-electron-rich sulfur heterocycle. This unique electronic topology presents a double-edged sword: it imparts highly desirable photophysical and biological properties but introduces severe instability during catalytic cross-coupling[1].

The Protodeboronation Dilemma

In standard Suzuki-Miyaura cross-coupling (SMC) reactions, the boronic acid must be activated by a base to form a reactive boronate complex, which then undergoes transmetalation with the palladium catalyst. However, the electron-rich nature of the thiophene ring stabilizes the intermediate carbanion formed during the heterolytic cleavage of the C–B bond. Consequently, TBAs are highly susceptible to protodeboronation —the rapid, base-catalyzed hydrolysis of the boronic acid back to the parent thiophene[2].

Furthermore, the sulfur atom in the thiophene ring can coordinate with the palladium center, leading to catalyst poisoning or promoting homocoupling side-reactions (e.g., the formation of 3,3'-bithiophene)[1]. To successfully utilize TBAs, the rate of transmetalation must be artificially accelerated to outcompete these degradation pathways.

Advanced Synthesis & Cross-Coupling Methodologies

To circumvent the inherent instability of TBAs, modern synthetic workflows rely on highly active catalyst systems, precise solvent engineering, or supramolecular micellar environments.

Optimizing the Catalytic Environment

The choice of ligand and solvent is the primary determinant of success in TBA cross-couplings. Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos) accelerate the oxidative addition of unactivated aryl chlorides and drastically lower the activation energy for transmetalation[1]. Conversely, the water ratio in the solvent mixture must be tightly controlled; too much water accelerates protodeboronation, while completely anhydrous conditions stall the formation of the critical boronate intermediate[2].

Recently, micellar catalysis using surfactants like Kolliphor EL has emerged as a breakthrough. The hydrophobic core of the nanomicelles sequesters the TBA and the aryl halide, shielding the boronic acid from bulk water hydrolysis while concentrating the reactants around the palladium catalyst, enabling room-temperature coupling even under air[3].

Table 1: Comparative Efficiency of Suzuki-Miyaura Conditions for TBAs

| Catalyst System | Substrates | Solvent / Conditions | Yield / Conversion | Mechanistic Observation |

| Pd(PPh₃)₄ | Thienyl-B(pin) + 4-Bromoanisole | Dioxane/H₂O (1:4), 80 °C | 20% | High water content exacerbates protodeboronation[2]. |

| Pd(OAc)₂ / SPhos | Thienyl-B(pin) + 4-Bromoanisole | Pure Dioxane, 80 °C | 11% | Lack of water prevents boronate formation, stalling transmetalation[2]. |

| Pd(OAc)₂ / Ligand 1 | 3-Thiophene-B(OH)₂ + 5-Chloro-2-thiophene carbaldehyde | Toluene, 100 °C | 71% | Electron-rich ligand outcompetes degradation pathways[1]. |

| Pd(dtbpf)Cl₂ | 3-Thiophene-B(OH)₂ + 3-Bromoaniline | Kolliphor EL (aq), RT | >90% | Micellar catalysis protects boronic acid in water under air[3]. |

Self-Validating Protocol: Monophosphine-Catalyzed SMC of TBAs

The following protocol utilizes a highly active Pd(0)/monophosphine system designed to outpace TBA degradation.

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: Oven-dry a Schlenk tube to eliminate trace moisture. Causality: Uncontrolled surface moisture acts as a variable that can prematurely trigger protodeboronation.

-

Reagent Loading: Charge the tube with Pd₂(dba)₃ (0.0025 mmol), a bulky monophosphine ligand (0.01 mmol), 3-thiophene boronic acid (0.375 mmol), and powdered, anhydrous K₃PO₄ (0.50 mmol)[1]. Causality: Pd₂(dba)₃ serves as a stable Pd(0) precursor. Anhydrous K₃PO₄ provides the necessary basicity to form the boronate complex without introducing bulk water.

-

Atmospheric Exchange: Cap the tube with a rubber septum, evacuate, and backfill with argon. Repeat this sequence twice[1]. Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands, deactivating the catalyst.

-

Addition of Electrophile and Solvent: Inject the heteroaryl halide (0.25 mmol) and degassed solvent (e.g., toluene) via syringe.

-

Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. Causality: Elevated temperatures provide the kinetic energy required to overcome the transmetalation bottleneck associated with sterically hindered or electron-rich substrates[1].

-

Quenching and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure for subsequent column chromatography.

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting thiophene transmetalation bottlenecks.

Applications in Medicinal Chemistry & Diagnostics

Beyond their utility as synthetic intermediates, TBAs possess intrinsic biological activity. The vacant p-orbital of the boron atom acts as a reversible Lewis acid, allowing it to form covalent adducts with nucleophiles in biological systems.

Metallo-β-Lactamase Inhibitors

Antibiotic resistance driven by metallo-β-lactamases (MBLs), such as NDM-1, is a global health crisis. TBAs, specifically benzo[b]thiophene boronic acid derivatives, have emerged as potent MBL inhibitors. Mechanistically, the boron atom exhibits strong electrophilic properties. Upon entering the enzymatic active site, the catalytic hydroxide anion (which normally hydrolyzes the β-lactam ring of antibiotics like imipenem) attacks the vacant p-orbital of the boronic acid[4]. This forms a stable, tetrahedral hydroxyboronate transition-state analogue, effectively trapping the enzyme and neutralizing its hydrolytic activity[4][5].

Dual-Wavelength Fluorescent Sugar Sensors

Cell surface glycoproteins play vital roles in physiological and pathological processes, making carbohydrate recognition a critical diagnostic target. Boronic acids form reversible covalent bonds with 1,2-diols (found in sugars like fructose and glucose) in aqueous media[6].

Researchers have developed water-soluble benzo[b]thiophene boronic acid derivatives that act as sophisticated fluorescent reporters[7]. Under physiological pH, these compounds exhibit dual fluorescent emission. When a target saccharide binds to the boronic acid moiety, it alters the local electronic environment, often disrupting Photoinduced Electron Transfer (PET) quenching[8]. This binding event triggers an unusual and highly quantifiable shift in the emission wavelength, allowing these thiophene derivatives to function as highly sensitive glycoprotein biosensors[7].

Caption: Mechanism of saccharide recognition and dual-wavelength emission by benzo[b]thiophene probes.

Materials Science: Conductive Polymers

In the realm of organic electronics, TBAs are the foundational precursors for polythiophenes—a class of highly conducting polymers used in OLEDs, organic photovoltaics, and flexible semiconductors[1]. The Suzuki-Miyaura polycondensation of 2,5-thiophene bis(boronic acid) derivatives with dibromo-aromatics allows for the rapid synthesis of high molecular weight, regioregular polymers[2]. The incorporation of the boronic acid functional group ensures precise control over the polymer architecture, directly translating to enhanced hole-transport mobility and superior on/off ratios in electronic devices[9].

Conclusion

Thiophene-containing boronic acids are highly versatile, yet synthetically demanding compounds. By understanding the causality behind their degradation pathways—specifically protodeboronation and catalyst poisoning—researchers can engineer highly efficient cross-coupling protocols using advanced ligands and micellar environments. As demonstrated by their efficacy as metallo-β-lactamase inhibitors and dual-wavelength fluorescent sensors, mastering the chemistry of TBAs unlocks profound capabilities in both modern drug discovery and advanced materials science.

References

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters Journal of the American Chemical Society

- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures ResearchG

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air BOA (Bicocca Open Archive)

- Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling MDPI

- Synthesis and Evaluation of Dual Wavelength Fluorescent Benzo[b]thiophene Boronic Acid Derivatives for Sugar Sensing PubMed / Chemical Biology & Drug Design

- Molecular two-point recognition of fructosyl valine and fructosyl glycyl histidine in water by fluorescent Zn (ii)-terpyridine complexes bearing boronic acids RSC Publishing

- Suzuki Chemistry for Poly(alkylthiophenes) The University of Liverpool Repository

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. boa.unimib.it [boa.unimib.it]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Molecular two-point recognition of fructosyl valine and fructosyl glycyl histidine in water by fluorescent Zn( ii )-terpyridine complexes bearing boro ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00260A [pubs.rsc.org]

- 7. Synthesis and evaluation of dual wavelength fluorescent benzo[b]thiophene boronic acid derivatives for sugar sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Strategic Exploitation of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic Acid in Drug Discovery and Smart Biomaterials

Target Audience: Researchers, Medicinal Chemists, and Biomaterials Scientists Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

In modern medicinal chemistry and materials science, the strategic incorporation of bifunctional building blocks is essential for developing highly specific therapeutics and responsive biomaterials. 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid represents a highly specialized, sterically demanding scaffold. It combines two critical functional domains:

-

The Phenylboronic Acid (PBA) Moiety: Acts as a reactive center for palladium-catalyzed carbon-carbon bond formation (Suzuki-Miyaura coupling) and serves as a reversible covalent binding warhead for cis-diols (e.g., sialic acid, glucose)[1].

-

The Ortho-Thiophene Ether Motif: The thiophene ring acts as a lipophilic bioisostere for benzene, modulating the electronic and pharmacokinetic profile of the molecule[2]. Furthermore, the flexible ether linkage (-CH₂-O-CH₂-) combined with the ortho-positioning introduces significant steric bulk, which can be leveraged to synthesize atropisomeric biaryls with restricted rotation.

This whitepaper details the core research applications of this compound, providing field-proven methodologies, mechanistic insights, and self-validating protocols for its use in both synthetic chemistry and precision medicine.

Application I: Advanced Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging carbon-carbon bonds[2]. However, the presence of the bulky (thiophen-2-ylmethoxymethyl) group at the ortho-position of the phenylboronic acid significantly influences the reaction's kinetics, specifically impeding the transmetalation step.

Mechanistic Causality

The differential reactivity of substituted boronic acids is dictated by electronic and steric effects[2]. The bulky ortho-substituent shields the boron atom, requiring highly active, electron-rich, and sterically demanding phosphine ligands (such as RuPhos or SPhos) to facilitate the transfer of the aryl group from boron to the palladium(II) center[3].

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the sterically hindered transmetalation.

Self-Validating Protocol: Synthesis of Sterically Hindered Biaryls

To ensure reproducibility and real-time validation, this protocol utilizes an internal standard for quantitative HPLC tracking, preventing premature reaction quenching[3].

Reagents:

-

Aryl halide (1.0 equiv, 0.5 mmol)

-

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid (1.5 equiv, 0.75 mmol)

-

Pd(OAc)₂ (0.02 equiv, 2 mol%)

-

RuPhos ligand (0.04 equiv, 4 mol%)

-

K₃PO₄ (2.0 equiv, 1.0 mmol)

-

Biphenyl (0.1 equiv) — Internal Standard

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an inert glovebox, combine Pd(OAc)₂ and RuPhos in a 1-dram vial. The use of a pre-formed active Pd(0) complex ensures that the oxidative addition step initiates immediately upon heating.

-

Reagent Assembly: Add the aryl halide, the boronic acid, K₃PO₄, and the biphenyl internal standard.

-

Solvent Addition & Degassing: Add 2.5 mL of a degassed Toluene/H₂O (10:1) mixture. Causality: Water is crucial for generating the reactive boronate intermediate during base exchange, while degassing prevents the oxidative deactivation of the Pd(0) catalyst.

-

Reaction Execution: Seal the vial and heat to 90 °C.

-

In-Process Validation: At 2 hours and 12 hours, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via HPLC/UV. Compare the product peak area against the biphenyl internal standard to calculate precise conversion rates[3].

Quantitative Reactivity Benchmarks

While exact yields for this specific compound vary by coupling partner, comparative data from thiophene and PBA derivatives provide a predictive baseline for reaction optimization[2],[3].

| Coupling Partner | Boronic Acid Class | Catalyst System | Expected Yield (%) | Primary Challenge |

| Unhindered Aryl Bromides | Standard Thienylboronic Acids | Pd(PPh₃)₄ / K₂CO₃ | 81 - 98% | High reactivity; minimal optimization needed[2]. |

| Sterically Hindered Halides | Ortho-Substituted PBAs | Pd₂(dba)₃ / SPhos | 60 - 85% | Transmetalation bottleneck; requires bulky ligands. |

| Heteroaryl Fluorides | Bulky PBA Derivatives | Pd(dppf)Cl₂ / Na₃PO₄ | 5 - 89% | Highly dependent on the electronic nature of the boronic ester[3]. |

Application II: Stimuli-Responsive Biomaterials & Precision Medicine

Beyond synthetic chemistry, the phenylboronic acid functional group is a cornerstone in the design of smart biomaterials[1]. PBA derivatives form reversible covalent complexes with polyols, making them exceptional targeting ligands for disease-specific biomarkers[4].

Mechanistic Causality in Tumor Targeting

The 2-(Thiophen-2-ylmethoxymethyl) group enhances the overall lipophilicity of the PBA. When conjugated to a polymer backbone (e.g., chitosan or PEG-polypeptides), this lipophilicity drives the self-assembly of nanoparticles or micelles in aqueous media[5],[6]. The exposed PBA groups act as "warheads" that selectively recognize and bind to sialic acid (SA), which is heavily overexpressed on the surface of various tumor cells[6].

Caption: Mechanism of targeted cellular uptake via PBA-sialic acid recognition in tumor microenvironments.

Self-Validating Protocol: Formulation of PBA-Functionalized Polymeric Micelles

This protocol outlines the creation of a drug-delivery vehicle using the PBA derivative, utilizing Dynamic Light Scattering (DLS) as a self-validating checkpoint.

Step-by-Step Methodology:

-

Polymer Conjugation: React the carboxylated or aminated derivative of the polymer (e.g., Chitosan-F127) with the PBA derivative using standard EDC/NHS coupling chemistry in anhydrous tetrahydrofuran[6].

-

Self-Assembly & Drug Loading: Dissolve the synthesized PBA-polymer conjugate and a hydrophobic model drug (e.g., Doxorubicin, DOX) in a volatile organic solvent (e.g., ethyl acetate)[6].

-

Micellization: Add the organic phase dropwise into deionized water under vigorous sonication. Causality: The lipophilic thiophene and drug molecules collapse into the core, while the hydrophilic polymer chains and PBA groups orient outward toward the aqueous phase.

-

Solvent Evaporation: Stir the emulsion uncovered overnight in the dark to evaporate the organic solvent, locking the micelle structure.

-

Validation Checkpoint (DLS & UV-Vis):

-

Perform DLS analysis. An empty micelle typically exhibits a hydrodynamic diameter of ~80 nm. A successful payload encapsulation will shift this to ~110-130 nm[5].

-

Measure the supernatant via UV-Vis spectroscopy at 480 nm to quantify unencapsulated DOX, allowing for the precise calculation of Encapsulation Efficiency (EE%).

-

Biomarker Targeting Capabilities of PBA Derivatives

The tunable pKa of PBA derivatives dictates their specific saccharide-binding properties, enabling advanced functionalities in biosensing and drug delivery[7].

| Target Biomarker | Physiological Location | PBA Interaction Mechanism | Primary Application |

| Glucose | Bloodstream / Interstitial Fluid | Reversible Boronate Ester | Closed-loop insulin delivery systems[1],[7]. |

| Sialic Acid (SA) | Tumor Cell Surfaces | High-Affinity Complexation | Active tumor-targeted nanocarriers[6]. |

| Reactive Oxygen Species | Inflammatory / Tumor Sites | Oxidative Cleavage of C-B Bond | Stimuli-responsive localized drug release[1],[5]. |

Conclusion

2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid is far more than a simple structural analog. In synthetic chemistry, its steric bulk and electronic properties make it a rigorous test-case for advanced cross-coupling methodologies, enabling the synthesis of complex, sterically restricted pharmacophores. In the realm of biomedical engineering, the combination of the lipophilic thiophene ether and the diol-reactive boronic acid provides a highly tunable platform for the development of next-generation, stimuli-responsive precision medicines.

References

- Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing).

- Navigating Thiophene Scaffolds: A Comparative Guide to 3-Thienylboronic Acid and 2 - Benchchem.

- Phenylboronic acids-based diagnostic and therapeutic applications - PubMed.

- Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Publishing.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.

- Phenylboronic Acid-Functionalized Injectable Polypeptide Hydrogels with Responsive Drug Release - ACS Publications.

- Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates - Journal of Applied Pharmaceutical Science.

Sources

- 1. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scholarship.claremont.edu [scholarship.claremont.edu]

- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. japsonline.com [japsonline.com]

- 7. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]

Elucidating Reaction Mechanisms Involving Thiophene Boronic Acids: A Technical Guide

Executive Summary

Thiophene boronic acids (TBAs) are indispensable building blocks in modern drug discovery, serving as critical bioisosteres for phenyl rings to improve metabolic stability and solubility. However, their utility is frequently compromised by a specific mechanistic failure mode: rapid protodeboronation . Unlike their phenyl counterparts, TBAs—particularly 2-thienylboronic acid—possess high electron density at the carbon-boron bond, rendering them exceptionally prone to hydrolysis under the basic conditions required for Suzuki-Miyaura cross-coupling.

This guide moves beyond standard procedures to elucidate the kinetic and thermodynamic drivers of TBA instability. It provides a mechanistic rationale for the "Slow-Release Strategy" and details self-validating protocols to maximize cross-coupling efficiency while suppressing catalyst deactivation by sulfur.

Mechanistic Core I: The Stability Paradox

The central challenge in working with TBAs is not the coupling reaction itself, but the competition between the desired transmetallation (to Palladium) and the undesired protodeboronation (hydrolysis).

The Electronic Origin of Instability

Thiophene is an electron-rich heterocycle.[1] The lone pairs on the sulfur atom donate electron density into the ring (

-

2-Thienylboronic Acid (Unstable): The C2 position is the most electron-rich site. This high electron density facilitates protonation at the ipso-carbon (the carbon attached to boron). Under basic conditions, the formation of the boronate species

increases this electron density further, accelerating C-B bond cleavage. -

3-Thienylboronic Acid (Stable): The C3 position has lower electron density compared to C2. Consequently, 3-thienylboronic acids are significantly more stable and behave more like phenylboronic acids.

Mechanism of Base-Catalyzed Protodeboronation

In a typical Suzuki reaction (pH > 7), the mechanism proceeds as follows:

-

Coordination: Hydroxide binds to the boron center, forming a tetrahedral boronate anion.

-

Ipso-Protonation: A water molecule protonates the carbon bearing the boron. This is the rate-determining step for electron-rich heteroaryls.

-

Elimination: Boric acid is eliminated, yielding the deboronated thiophene (H-Th) byproduct.

Catalyst Deactivation ("Sulfur Poisoning")

While often exaggerated, sulfur coordination to Pd(0) is a real competitive pathway. Thiophene sulfur is a "soft" donor that can bind to the "soft" Pd center, displacing labile ligands.[2] This effectively pauses the catalytic cycle, allowing the boronic acid to accumulate and degrade via the protodeboronation pathway described above.

Visualization: Mechanistic Pathways[3][4][5]

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Figure 1: Kinetic competition between productive transmetallation (yellow) and destructive protodeboronation (red).

Strategic Solutions & Experimental Protocols

To overcome the instability of 2-thienylboronic acids, we must manipulate the reaction kinetics so that

Strategy: The Slow-Release System (MIDA Boronates)

The most robust solution is to use N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand renders the boron atom

Protocol: Cross-Coupling of Unstable 2-Thienyl MIDA Boronates

Objective: Couple 2-thienyl MIDA boronate with an aryl chloride.

Reagents:

-

2-Thienyl MIDA Boronate (1.2 - 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%) + XPhos (4-10 mol%)

-

Rationale: XPhos is a bulky, electron-rich biaryl phosphine that prevents sulfur coordination and accelerates oxidative addition.

-

-

Base: K₃PO₄ (3.0 equiv)[3]

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step Methodology:

-

Setup: Charge a reaction vial with the MIDA boronate, aryl chloride, Pd(OAc)₂, XPhos, and finely ground K₃PO₄.

-

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen promotes homocoupling and catalyst oxidation).[2]

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Temperature Control: Heat to 60°C .

-

Mechanistic Note: Unlike standard boronic acids which might require 80-100°C, MIDA hydrolysis is temperature-dependent. At 60°C, the release rate of the free boronic acid is optimal for preventing accumulation.

-

-

Monitoring: Monitor by HPLC/LC-MS. Look for the disappearance of the aryl chloride.

-

Self-Validation: If you observe the deboronated thiophene byproduct early in the reaction, the temperature is likely too high (release is too fast) or the catalyst loading is too low (transmetallation is too slow).

-

Alternative Strategy: Anhydrous Conditions (Lithium Borates)

If the substrate cannot tolerate the aqueous conditions required for MIDA hydrolysis, use the corresponding Lithium Triisopropyl Borate salt. These reagents are activated without water but require strictly anhydrous conditions and often stronger bases (e.g., Cs₂CO₃ in dry DMF).